4-[(Z)-[3-(carboxymethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl]benzoic acid
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Overview
Description
3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- is a heterocyclic compound that features a thiazolidine ringThe presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- typically involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly used to purify the final product. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its antimicrobial activity.
Thiazolidine-2-thione: Investigated for its anticancer potential.
Uniqueness
3-Thiazolidineaceticacid, 5-[(4-carboxyphenyl)methylene]-4-oxo-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the carboxyphenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Properties
CAS No. |
29947-14-6 |
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Molecular Formula |
C13H9NO5S2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-[(Z)-[3-(carboxymethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C13H9NO5S2/c15-10(16)6-14-11(17)9(21-13(14)20)5-7-1-3-8(4-2-7)12(18)19/h1-5H,6H2,(H,15,16)(H,18,19)/b9-5- |
InChI Key |
RARMXMDEVBVFSN-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)C(=O)O |
Origin of Product |
United States |
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